molecular formula C23H27N3O3 B10996101 (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10996101
M. Wt: 393.5 g/mol
InChI Key: LAOZWASBNMXPPU-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzyl group and an indole moiety substituted with methoxy and methyl groups. The unique structure of this compound makes it a potential candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone typically involves multiple steps. One common method includes the reductive amination of a precursor compound with an aromatic aldehyde. For instance, the synthesis might start with the preparation of a piperazine derivative, followed by its reaction with 4,7-dimethoxy-1-methyl-1H-indole-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against certain bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s structure suggests potential applications in drug development, particularly for targeting specific receptors or enzymes. Its piperazine and indole moieties are known to interact with various biological targets, which could lead to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the indole moiety can bind to enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as antimicrobial activity or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone lies in its combination of a piperazine ring with an indole moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H27N3O3/c1-24-19(15-18-20(28-2)9-10-21(29-3)22(18)24)23(27)26-13-11-25(12-14-26)16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3

InChI Key

LAOZWASBNMXPPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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